molecular formula C8H8F2N2 B1425957 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine CAS No. 1260657-75-7

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine

Cat. No. B1425957
M. Wt: 170.16 g/mol
InChI Key: RNSQTFZLDMRTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a cyclopropane-containing compound. It has a molecular weight of 170.16 g/mol and a molecular formula of C8H8F2N2 .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine consists of a cyclopropane ring attached to a 3,5-difluoropyridin-2-yl group .


Physical And Chemical Properties Analysis

This compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is not specified .

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane rings are frequently utilized in pharmaceutical compounds due to their unique structural and electronic properties. The compact, strained nature of the cyclopropane ring can significantly affect a compound's biological activity, making cyclopropane-containing compounds attractive targets for drug development. For example, the review by Sedenkova et al. (2018) focuses on the oxidation of cyclopropane-containing hydrocarbons and their derivatives. This process is a direct approach towards carbonylcyclopropanes, allowing for efficient methods of transformations of cyclopropane derivatives. Such oxidation processes are crucial for developing new synthetic methodologies that can be applied in creating novel drug candidates, demonstrating the importance of cyclopropane derivatives in synthetic organic chemistry and potentially in creating new therapeutic agents (Sedenkova et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSQTFZLDMRTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
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1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
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1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Reactant of Route 4
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Reactant of Route 5
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Reactant of Route 6
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine

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